Technical Monograph: 5,6-Difluoro-2,3-dihydro-1H-isoindol-1-one
Technical Monograph: 5,6-Difluoro-2,3-dihydro-1H-isoindol-1-one
The following technical guide provides an in-depth analysis of 5,6-Difluoro-2,3-dihydro-1H-isoindol-1-one (CAS 1192040-50-8), a critical intermediate in contemporary medicinal chemistry.
Executive Summary
5,6-Difluoro-2,3-dihydro-1H-isoindol-1-one (CAS 1192040-50-8 ) is a fluorinated bicyclic lactam belonging to the isoindolinone (phthalimidine) class.[1] It serves as a high-value pharmacophore scaffold, particularly in the development of poly(ADP-ribose) polymerase (PARP) inhibitors , kinase inhibitors , and cereblon (CRBN) modulators .
The introduction of fluorine atoms at the C5 and C6 positions confers two strategic advantages in drug design:
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Metabolic Stability : The C-F bonds block the metabolically labile para-positions of the aromatic ring, preventing oxidative metabolism by Cytochrome P450 enzymes.
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Electronic Modulation : The electron-withdrawing nature of fluorine lowers the pKa of the lactam nitrogen, potentially enhancing hydrogen-bond donor capability in the active site of target proteins.
Chemical Identity & Properties
| Property | Specification |
| CAS Number | 1192040-50-8 |
| IUPAC Name | 5,6-Difluoro-2,3-dihydro-1H-isoindol-1-one |
| Synonyms | 5,6-Difluoroisoindolin-1-one; 5,6-Difluorophthalimidine |
| Molecular Formula | C₈H₅F₂NO |
| Molecular Weight | 169.13 g/mol |
| Appearance | Off-white to pale yellow crystalline solid |
| Melting Point | 215–220 °C (typical for fluorinated isoindolinones) |
| Solubility | Soluble in DMSO, DMF, MeOH; sparingly soluble in water |
| pKa (Calculated) | ~13.5 (Lactam NH) |
Synthetic Methodologies
The synthesis of 5,6-difluoroisoindolin-1-one requires precise regiochemical control. The most robust route involves the reduction of the corresponding phthalimide. This method is preferred for its scalability and cost-effectiveness compared to organometallic cyclizations.
Core Synthesis Protocol: Phthalimide Reduction Route
Reaction Logic :
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Imide Formation : 4,5-Difluorophthalic anhydride is converted to 4,5-difluorophthalimide.
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Regioselective Reduction : The imide is partially reduced to the lactam (isoindolinone) using Zinc in acetic acid or catalytic hydrogenation. Since the precursor is symmetric, regioselectivity issues are avoided.
Step-by-Step Protocol
Step 1: Synthesis of 4,5-Difluorophthalimide
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Reagents : 4,5-Difluorophthalic anhydride (1.0 eq), Urea (1.2 eq).
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Procedure :
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Mix 4,5-difluorophthalic anhydride and urea intimately in a round-bottom flask.
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Heat the melt to 150–160 °C for 4 hours. Evolution of CO₂ and NH₃ gas will be observed.
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Cool the solid mass and triturate with water to remove excess urea.
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Filter and dry the resulting crude 4,5-difluorophthalimide.
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Yield Target: >90%.
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Step 2: Reduction to 5,6-Difluoroisoindolin-1-one
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Reagents : 4,5-Difluorophthalimide (1.0 eq), Zinc dust (activated, 5.0 eq), Glacial Acetic Acid (Solvent/Proton source).
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Procedure :
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Suspend 4,5-difluorophthalimide in glacial acetic acid (10 volumes).
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Add Zinc dust in portions to maintain a controlled exotherm (temperature < 60 °C).
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Reflux the mixture for 6–12 hours. Monitor by TLC (EtOAc/Hexane 1:1) or HPLC.
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Workup : Filter off excess Zinc while hot. Concentrate the filtrate under reduced pressure.
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Neutralize the residue with saturated NaHCO₃ solution.
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Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
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Purification : Recrystallize from Ethanol or purify via silica gel chromatography (Gradient: 0–5% MeOH in DCM).
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Synthetic Workflow Diagram
Figure 1: Two-step synthesis of 5,6-difluoroisoindolin-1-one from the anhydride precursor.
Medicinal Chemistry Applications
The 5,6-difluoroisoindolin-1-one scaffold is a "privileged structure" in drug discovery, often serving as a bioisostere for quinazolinones or phthalazinones.
PARP Inhibitor Design
Poly(ADP-ribose) polymerase (PARP) inhibitors (e.g., Olaparib, Talazoparib) often feature a bicyclic lactam that mimics the nicotinamide pocket of NAD+.
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Mechanism : The lactam NH and Carbonyl form critical hydrogen bonds with the Gly863 and Ser904 residues in the PARP active site.
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Role of Fluorine : The 5,6-difluoro substitution increases the metabolic half-life by blocking the electron-rich aromatic positions prone to oxidation.
Kinase Inhibition (ATP-Competitive)
Isoindolinones serve as the "hinge-binding" motif in various kinase inhibitors.
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Target Interaction : The lactam moiety binds to the hinge region of the kinase ATP-binding pocket.
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Vector : The Nitrogen at position 2 allows for facile alkylation or arylation to extend the molecule into the hydrophobic back-pocket or solvent-exposed regions.
Cereblon (CRBN) Ligands
While thalidomide analogs typically use a phthalimide core, reduced isoindolinone analogs are emerging as stable linkers for PROTACs (Proteolysis Targeting Chimeras). They offer different solubility profiles and hydrolytic stability compared to the imide counterparts.
Quality Control & Analytics
To ensure the integrity of the compound for research use, the following analytical parameters must be met.
Nuclear Magnetic Resonance (NMR)
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¹H NMR (400 MHz, DMSO-d₆) :
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δ 8.60 (br s, 1H) : Lactam NH (Exchangeable).
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δ 7.60–7.75 (m, 2H) : Aromatic protons (Split by F-H coupling).
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δ 4.35 (s, 2H) : Benzylic methylene (C3-H₂).
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¹⁹F NMR :
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Two signals typically around -135 to -145 ppm , showing complex coupling due to F-F and F-H interactions.
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HPLC Purity Method
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Column : C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
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Mobile Phase A : Water + 0.1% Formic Acid.
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Mobile Phase B : Acetonitrile + 0.1% Formic Acid.
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Gradient : 5% B to 95% B over 10 minutes.
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Detection : UV at 254 nm (Aromatic absorption) and 210 nm (Amide bond).
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Acceptance Criteria : >97% area purity.
Safety & Handling (GHS Classification)
Signal Word : WARNING
| Hazard Class | H-Code | Statement |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed. |
| Skin Irritation | H315 | Causes skin irritation. |
| Eye Irritation | H319 | Causes serious eye irritation. |
| STOT-SE | H335 | May cause respiratory irritation. |
Handling Protocol :
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PPE : Nitrile gloves, safety goggles, and lab coat are mandatory.
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Inhalation : Handle in a fume hood to avoid dust inhalation.
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Storage : Store in a cool, dry place (2–8 °C recommended) under inert atmosphere (Argon/Nitrogen) to prevent long-term oxidation or hydrolysis.
References
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Fluorochem Ltd. Safety Data Sheet: 5,6-Difluoro-2,3-dihydro-1H-isoindol-1-one. Retrieved from .
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PubChem . Compound Summary: 5,6-Difluoro-2,3-dihydro-1H-isoindol-1-one (CAS 1192040-50-8).[1] National Library of Medicine. Retrieved from .[2]
- Lier, E. et al. (2011). Synthesis of Isoindolinones: A Review. Beilstein Journal of Organic Chemistry. (General reference for isoindolinone synthesis methodologies).
- Min, J. et al. (2013). Structure-Based Design of PARP Inhibitors. Journal of Medicinal Chemistry.
